molecular formula C17H17N3O2 B2701881 benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate CAS No. 941893-22-7

benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate

Cat. No. B2701881
M. Wt: 295.342
InChI Key: AGGDTVDTJQGYRA-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of heterocyclic compounds that are present in a wide variety of synthetic and natural products . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .


Synthesis Analysis

The synthesis of similar compounds, such as N-(1H-1,3-benzodiazol-2-yl)benzamide, has been carried out using techniques like 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .


Molecular Structure Analysis

The compound N-(1H-1,3-benzodiazol-2-yl)benzamide crystallizes in a triclinic crystal system with space group P-1 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .


Chemical Reactions Analysis

While specific chemical reactions involving “benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate” are not available, benzimidazole derivatives have been extensively investigated and are associated with diverse biological activities .

Scientific Research Applications

1. Antibacterial Agents

  • Application Summary: Benzothiazole derivatives have been synthesized and evaluated as potential antibacterial agents .
  • Methods of Application: The compounds were synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis .
  • Results: The synthesized compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains. Compound C13 exhibited maximum activity against S. aureus with a minimum inhibitory concentration (MIC) of 13.0 μM .

2. Alzheimer’s Disease Treatment

  • Application Summary: Indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized as potential acetylcholine esterase (AChE) inhibitors .
  • Methods of Application: The compounds were designed based on the structural feature of donepezil, a known AChE inhibitor .
  • Results: Two compounds, 4g and 3a, were found to inhibit AChE by 51% and 50% respectively when tested at a concentration of 100 μM .

3. Crystallographic Studies

  • Application Summary: The compound N-(1H-1,3-benzodiazol-2-yl)benzamide was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis .
  • Methods of Application: A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .
  • Results: The compound crystallizes in a triclinic crystal system with space group P-1 .

4. Antimicrobial Activity

  • Application Summary: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application: These compounds are synthesized and then tested for their biological activities .
  • Results: The results vary depending on the specific derivative and the biological activity being tested .

5. Cytotoxic Activity

  • Application Summary: A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .
  • Methods of Application: The compounds were synthesized and then tested for their cytotoxic activity against various cell lines .
  • Results: The results vary depending on the specific derivative and the cell line being tested .

6. Alzheimer’s Disease Treatment

  • Application Summary: Three series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized as potential acetylcholine esterase (AChE) inhibitors .
  • Methods of Application: The compounds were initially designed as AChE inhibitors based on the structural feature of donepezil, a known AChE inhibitor .
  • Results: Two compounds, 4g and 3a, were found to inhibit AChE by 51% and 50% respectively when tested at a concentration of 100 μM .

7. Industrial Applications

  • Application Summary: Compounds similar to “benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate” are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
  • Methods of Application: These compounds are synthesized and then used in various industrial applications .
  • Results: The results vary depending on the specific derivative and the industrial application being tested .

8. Functional Materials

  • Application Summary: Benzimidazole derivatives, which are similar to “benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate”, are used as functional materials .
  • Methods of Application: These compounds are synthesized and then used in the creation of functional materials .
  • Results: The results vary depending on the specific derivative and the type of functional material being created .

Future Directions

The future directions for this compound could involve further investigation into its potential biological activities, given the known activities of similar benzimidazole derivatives .

properties

IUPAC Name

benzyl N-(1H-benzimidazol-2-ylmethyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-20(17(21)22-12-13-7-3-2-4-8-13)11-16-18-14-9-5-6-10-15(14)19-16/h2-10H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGDTVDTJQGYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate

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